N(6)-(1-carboxyethyl)-L-lysine

Description

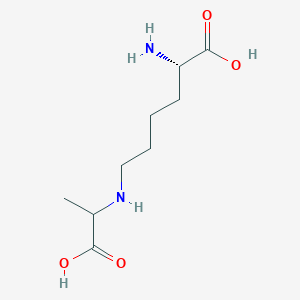

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-(1-carboxyethylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-6(8(12)13)11-5-3-2-4-7(10)9(14)15/h6-7,11H,2-5,10H2,1H3,(H,12,13)(H,14,15)/t6?,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYPSOHOIAZISD-MLWJPKLSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972937 |

Source

|

| Record name | N~6~-(1-Carboxyethyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5746-03-2 |

Source

|

| Record name | N(6)-(1-Carboxyethyl)lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005746032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~6~-(1-Carboxyethyl)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-(1-CARBOXYETHYL)-L-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8KUP1WS1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of N 6 1 Carboxyethyl L Lysine Formation

Non-Enzymatic Glycation Pathways Leading to CEL

Non-enzymatic glycation, also known as the Maillard reaction, is a key process in the formation of CEL. bevital.no This chemical reaction occurs between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, without the involvement of enzymes. nih.gov

Methylglyoxal (B44143) (MGO), a highly reactive dicarbonyl compound, is a primary precursor in the formation of CEL. bevital.nocaymanchem.com MGO is generated during carbohydrate metabolism. mdpi.com The reaction between MGO and lysine (B10760008) residues on proteins leads to the formation of CEL. caymanchem.com While other sugars like triose phosphates, pentoses, and ascorbate (B8700270) can also react with lysine to form CEL, the highest yields are observed with methylglyoxal. ebi.ac.uk

The ε-amino group of lysine residues within proteins is the principal site for the formation of CEL adducts. mdpi.combevital.no This post-translational modification alters the structure and function of the affected proteins. abcam.com The formation of CEL on long-lived proteins, such as collagen, is particularly significant. abcam.com

The formation of CEL in a protein-bound state involves a series of chemical reactions. Initially, methylglyoxal reacts with the lysine residue. This is followed by rearrangements and oxidative steps that result in the stable CEL adduct. nih.gov The formation of novel amide advanced-glycation endproducts, N6-glyoxylyl lysine and N6-pyruvoyl lysine, has been identified under aerated conditions, suggesting their role as markers for oxidative stress in the CEL reaction cascade. nih.gov

Lysine Residues as Primary Sites for CEL Adduct Formation in Proteins

Influence of Metabolic Conditions on CEL Formation

Metabolic conditions within the body can significantly influence the rate and extent of CEL formation.

Elevated blood sugar levels, or hyperglycemia, accelerate the formation of CEL in vivo. bevital.no In diabetic individuals, chronic hyperglycemia leads to an increased intracellular concentration of glucose, which in turn enhances the production of methylglyoxal. diabetesjournals.org This increased availability of MGO leads to greater modification of proteins and the formation of CEL. diabetesjournals.org Consequently, elevated levels of CEL are observed in the tissues and plasma of individuals with diabetes. bevital.nocaymanchem.com

While hyperglycemia is a major contributor, hyperlipidemia (elevated levels of lipids in the blood) and lipid peroxidation can also lead to the formation of compounds that are structurally similar to or identical to AGEs. nih.gov Lipid peroxidation, the oxidative degradation of lipids, generates reactive aldehydes that can react with proteins. nih.gov Specifically, the oxidation of polyunsaturated fatty acids can lead to the formation of glyoxal (B1671930), a known precursor to Nε-(carboxymethyl)lysine (CML), a related AGE. sc.edu This suggests that oxidative stress, whether from high glucose or high lipid levels, is a key factor in the formation of these damaging protein adducts. sc.edupsu.edu

Data Tables

Table 1: Factors Influencing CEL Formation

| Factor | Description | Reference |

| Precursor | Methylglyoxal is the primary precursor for CEL formation. | bevital.nocaymanchem.com |

| Reaction Site | The ε-amino group of lysine residues in proteins is the main site of adduction. | mdpi.combevital.no |

| Metabolic State | Hyperglycemia significantly accelerates CEL formation. | bevital.nodiabetesjournals.org |

| Oxidative Stress | Lipid peroxidation contributes to the formation of related AGEs. | nih.govsc.edu |

Role of Oxidative Stress in CEL Generation

The formation of advanced glycation end products is intricately linked with oxidative stress, a state of imbalance between the production of reactive oxygen species and the body's ability to detoxify them. This interplay is often referred to as "glycoxidation". archivesofmedicalscience.comnih.govcaymanchem.com While the primary pathway for CEL formation is the direct reaction of methylglyoxal with lysine, oxidative stress plays a crucial, albeit indirect, role by influencing the availability of MGO.

Oxidative conditions can accelerate the degradation of glucose and Amadori products (the initial, reversible products of glycation), leading to an increased generation of reactive dicarbonyl precursors like MGO. caymanchem.com Therefore, an environment of high oxidative stress can enhance the rate of CEL formation. Furthermore, CEL itself is implicated in promoting inflammatory pathways and further oxidative stress upon binding to its receptor, RAGE (Receptor for Advanced Glycation End Products). caymanchem.comabcam.com This creates a self-perpetuating cycle where the formation of CEL contributes to the very conditions that favor its generation.

Comparison of CEL Formation with Other Advanced Glycation End Products (e.g., Nε-Carboxymethyl-L-lysine)

CEL is a homologue of Nε-Carboxymethyl-L-lysine (CML), another well-studied and abundant AGE. nih.govebi.ac.uk While structurally similar, their primary formation pathways differ, providing insights into the specific metabolic stresses occurring within a biological system. bevital.noebi.ac.uk

The main distinction lies in their primary dicarbonyl precursors. CEL is formed predominantly from methylglyoxal (MGO). archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov In contrast, CML can be formed via multiple pathways. A major route is the reaction of glyoxal (GO) with lysine residues. archivesofmedicalscience.comarchivesofmedicalscience.combevital.no Additionally, CML can be generated through the oxidative cleavage of fructoselysine (an Amadori product), a pathway known as the "AGE path". nih.govebi.ac.ukbevital.no This suggests that the pathways contributing to CML formation are more diverse than those for CEL. bevital.no

Both lipid peroxidation and glycoxidation can contribute to the formation of CML and CEL. nih.gov However, some research indicates that lipid oxidation may have a more significant impact on the formation of CML compared to CEL. frontiersin.org

The relative levels of CEL and CML can vary depending on the context, such as in different food products after thermal processing or in various pathological conditions. For instance, one study on Pacific oysters found that the level of CEL was generally higher than CML after steaming, boiling, and sterilizing. frontiersin.org In contrast, a study on braised chicken reported higher levels of CML than CEL. frontiersin.org In clinical settings, studies have shown that patients with multiple sclerosis and psoriasis have elevated serum concentrations of both CML and CEL compared to healthy individuals, suggesting an intensification of glycation processes in these diseases. archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov

Below is a comparative table summarizing the formation pathways of CEL and CML.

| Feature | N(6)-(1-carboxyethyl)-L-lysine (CEL) | Nε-Carboxymethyl-L-lysine (CML) |

| Primary Precursor | Methylglyoxal (MGO) archivesofmedicalscience.comarchivesofmedicalscience.com | Glyoxal (GO) archivesofmedicalscience.comarchivesofmedicalscience.combevital.no |

| Other Formation Pathways | Primarily from MGO derived from glycolysis. bevital.noarchivesofmedicalscience.com | Oxidative cleavage of Fructoselysine (Amadori product). nih.govebi.ac.ukbevital.no |

| Source of Precursors | Glycolysis, triose phosphate (B84403) metabolism. archivesofmedicalscience.comebi.ac.uk | Glycolysis, lipid peroxidation. archivesofmedicalscience.combevital.no |

| Relationship to Oxidation | Formation is enhanced by oxidative stress which increases MGO production. caymanchem.com | Can be formed directly via oxidative pathways (glycoxidation of fructoselysine). caymanchem.combevital.no |

The ratio of CML to CEL in tissues and biological fluids may serve as an index of the relative concentrations of glyoxal and methylglyoxal, offering insights into alterations in metabolic pathways and sources of AGEs in aging and disease. ebi.ac.uk

Analytical Methodologies for N 6 1 Carboxyethyl L Lysine Detection and Quantification in Research Matrices

Advanced Chromatographic and Spectrometric Techniques

Modern analytical approaches for CEL quantification predominantly rely on the coupling of high-performance liquid chromatography with mass spectrometry, offering high sensitivity and specificity.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for CEL Quantification

UPLC-MS/MS stands as a premier method for the determination of CEL. rsc.orgrsc.org This technique offers significant advantages in terms of speed, resolution, and sensitivity, making it ideal for the analysis of complex biological and food samples. rsc.orgmdpi.com A key aspect of successful UPLC-MS/MS analysis is the optimization of chromatographic conditions to achieve baseline separation of CEL from its isomers and other interfering compounds. nih.gov

Methodologies have been developed for the simultaneous determination of CEL and other related advanced glycation end products (AGEs) like Nε-(carboxymethyl)lysine (CML). mdpi.comnih.gov For instance, a robust UPLC-MS/MS method was developed for the simultaneous quantification of CML and CEL in various sections of antler velvet, demonstrating the technique's applicability to complex food matrices. mdpi.com In clinical research, a UPLC-MS/MS method was established to measure CEL concentrations in human plasma, highlighting its utility in studying the role of AGEs in aging. nih.gov

The use of multiple reaction monitoring (MRM) mode in the mass spectrometer provides high specificity and sensitivity for quantification. mdpi.comnih.gov For CEL, a common mass transition monitored is m/z 219.1 > 84.1 for quantification. nih.govnih.gov The development of such methods often involves rigorous validation to ensure accuracy and precision, with intra- and inter-day precision values typically below 15%. rsc.orgmdpi.com

| Parameter | Description | Reference |

|---|---|---|

| Column | Reverse phase columns, such as High Strength Silica (HSS) T3, are commonly used. | rsc.org |

| Mobile Phase | A gradient elution using a combination of aqueous and organic solvents, often with an ion-pairing agent like perfluoroheptanoic acid (PFHA) or formic acid, is employed. | rsc.orgnih.gov |

| Detection Mode | Electrospray ionization (ESI) in positive mode coupled with multiple reaction monitoring (MRM) is standard. | mdpi.com |

| MRM Transition for CEL | m/z 219.1 > 84.1 (quantitative) and m/z 219.1 > m/z 130.1. | nih.gov |

| Lower Limit of Quantification (LLOQ) | LLOQs as low as 0.025 µmol/L have been reported in human plasma. | nih.gov |

High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods

While UPLC-MS/MS is a dominant technique, HPLC coupled with other detectors remains a valuable tool for CEL analysis. Fluorescence detection, in particular, offers high sensitivity and selectivity, especially after derivatization of the analyte. labmanager.comjasco-global.comscioninstruments.com Pre-column derivatization with agents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to enhance the fluorescence properties of CEL, allowing for its sensitive detection. nih.gov

Fluorescence detectors are known for their ability to quantify trace-level components and can be more cost-effective than mass spectrometers. labmanager.comknauer.netnih.gov The latest fluorescence detectors feature temperature-controlled cells to ensure stable and reproducible results. labmanager.com

Application of Stable Isotope Dilution Assays for Enhanced Accuracy

To achieve the highest level of accuracy and precision in quantification, stable isotope dilution assays (SIDA) are often employed in conjunction with LC-MS/MS. nih.govcore.ac.uknih.gov This method involves adding a known amount of a stable isotope-labeled internal standard (e.g., deuterated CEL) to the sample at the beginning of the sample preparation process. nih.gov

The use of an internal standard that is chemically identical to the analyte but has a different mass allows for the correction of any sample loss during extraction, purification, and analysis, as well as variations in ionization efficiency in the mass spectrometer. nih.gov This approach significantly improves the reliability of the quantification results. SIDA has been successfully applied to the simultaneous quantification of CEL, CML, and lysine (B10760008) in various food matrices, demonstrating its robustness and reproducibility. core.ac.uknih.gov

Sample Preparation and Derivatization Strategies for CEL Analysis

The complexity of biological and food matrices necessitates thorough sample preparation to isolate CEL and remove interfering substances before instrumental analysis.

Extraction and Purification from Complex Biological and Food Matrices

The initial step in analyzing protein-bound CEL involves acid hydrolysis to liberate the modified amino acid from the protein backbone. nih.govnih.gov This is typically achieved by heating the sample in a strong acid, such as 6 mol/L hydrochloric acid. nih.gov

Following hydrolysis, various extraction and purification techniques are employed. Solid-phase extraction (SPE) is a common method used to clean up the sample and concentrate the analyte. lu.senih.gov Cation-exchange SPE cartridges have proven effective in retaining CEL while allowing interfering compounds to be washed away. lu.senih.gov Other methods include precipitation with agents like trichloroacetic acid (TCA) to remove proteins prior to hydrolysis. nih.gov For complex matrices like food, a combination of extraction solvents and purification steps may be necessary to achieve the desired level of cleanliness for analysis. researchgate.netfrontiersin.orgpromega.comnih.gov

| Step | Procedure | Reference |

|---|---|---|

| 1. Protein Precipitation | Addition of trichloroacetic acid (TCA) to precipitate plasma proteins. | nih.gov |

| 2. Acid Hydrolysis | Incubation of the protein pellet with 6 mol/L hydrochloric acid at 110°C for 20 hours. | nih.gov |

| 3. Drying | The hydrolyzed product is dried under nitrogen gas. | nih.gov |

| 4. Reconstitution | The dried residue is redissolved in a suitable solvent, such as aqueous perfluorovaleric acid (NFPA), prior to LC-MS/MS analysis. | nih.gov |

Considerations for CEL Diastereomers in Analytical Approaches

A significant challenge in the analysis of CEL is the presence of diastereomers. numberanalytics.com Due to the chiral nature of both the lysine and the carboxyethyl moieties, CEL can exist as multiple stereoisomers that are not mirror images of each other. numberanalytics.com These diastereomers can have similar physical and chemical properties, making their separation difficult with standard chromatographic techniques. numberanalytics.comnumberanalytics.com

The different spatial arrangements of atoms in diastereomers can, however, lead to distinct biological activities and reactivities. numberanalytics.comnumberanalytics.comacs.org Therefore, developing analytical methods that can separate and quantify individual CEL diastereomers is crucial for a complete understanding of its biological significance. Chiral chromatography, which utilizes a chiral stationary phase, is a potential approach to achieve the separation of these stereoisomers. mdpi.com While challenging, the development of such methods is an active area of research, as it can provide more detailed insights into the formation and effects of CEL in various systems. acs.orgmdpi.comnih.gov

Method Validation and Performance Characteristics in Research Settings

The robust and reliable quantification of N(6)-(1-carboxyethyl)-L-lysine (CEL) in complex biological and food matrices is contingent upon rigorous method validation. This process ensures that the chosen analytical methodology is fit for its intended purpose, providing data that is both accurate and reproducible. Predominantly, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a leading technique for CEL analysis, demonstrating high sensitivity and specificity. rsc.orgresearchgate.net The validation of these methods typically adheres to guidelines set forth by regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a high standard of data quality in research settings. rsc.org

Assessment of Sensitivity (Limit of Detection, Limit of Quantification)

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the context of CEL analysis, UPLC-MS/MS methods have demonstrated excellent sensitivity, enabling the detection and quantification of this advanced glycation end-product at low nanomolar concentrations in various research matrices, including human plasma and red blood cell hydrolysates. researchgate.netrsc.orgnih.gov For instance, one validated UPLC-MS/MS method reported an LOD of 0.494 nM and an LOQ of 1.65 nM for CEL. researchgate.net Another study focusing on human plasma protein hydrolysates established a lower limit of quantification of 0.02 µmol/L (or 20 nM) for both CEL and its counterpart, N(6)-(carboxymethyl)-L-lysine (CML). nih.gov These low detection and quantification limits are crucial for accurately measuring the often-low endogenous levels of CEL in biological samples.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Limit of Detection (LOD) | 0.494 nM | Reconstituted Supernatant | UPLC-MS/MS | researchgate.net |

| Limit of Quantification (LOQ) | 1.65 nM | Reconstituted Supernatant | UPLC-MS/MS | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.025 µmol/L | Human Plasma | LC-MS/MS | nih.gov |

| Lower Limit of Quantification | 0.02 µmol/L | Human Plasma Protein Hydrolysates | Tandem Mass Spectrometry | nih.gov |

Evaluation of Accuracy, Precision, and Reproducibility

The accuracy of an analytical method refers to the closeness of a measured value to a known or accepted true value, often assessed through recovery studies. Precision, on the other hand, describes the degree of agreement among a series of measurements of the same sample and is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Reproducibility refers to the ability of a method to produce consistent results over time and in different laboratories.

For CEL quantification, UPLC-MS/MS methods have consistently shown high levels of accuracy and precision. Recovery studies, where known amounts of CEL are spiked into a sample matrix, have demonstrated average recoveries in the range of 92% to 98%. nih.govnih.gov For example, a study analyzing CEL in human plasma reported an average recovery of 97.89%. nih.gov Another investigation found a mean recovery of 98% for CEL from plasma samples. nih.gov

Precision is evaluated through intra-assay (within-run) and inter-assay (between-run) variability. For CEL, intra-assay accuracy has been reported between 93.7% and 97.4%, with inter-assay accuracy ranging from 93.5% to 94.4%. rsc.org The relative standard deviations for both intra-day and inter-day analyses are consistently below 9%, which is well within the acceptable limits for bioanalytical methods. nih.govnih.gov These performance characteristics underscore the reliability and robustness of current analytical methods for CEL quantification in research.

| Parameter | Value | Matrix | Analytical Method | Reference |

| Accuracy (Recovery) | ||||

| Average Recovery | 97.89% | Human Plasma | LC-MS/MS | nih.gov |

| Mean Recovery | 98% | Human Plasma | Tandem Mass Spectrometry | nih.gov |

| Precision (CV/RSD) | ||||

| Intra-assay Accuracy | 93.7% - 97.4% | Red Blood Cell Hydrolysates | UPLC-MS/MS | rsc.org |

| Inter-assay Accuracy | 93.5% - 94.4% | Red Blood Cell Hydrolysates | UPLC-MS/MS | rsc.org |

| Intra-day RSD | < 9% | Human Plasma | LC-MS/MS | nih.gov |

| Inter-day RSD | < 9% | Human Plasma | LC-MS/MS | nih.gov |

| Within-day CV | < 8.2% | Human Plasma | Tandem Mass Spectrometry | nih.gov |

| Between-day CV | < 9.0% | Human Plasma | Tandem Mass Spectrometry | nih.gov |

Addressing Matrix Effects in Quantitative Analysis

Matrix effects are a significant challenge in quantitative mass spectrometry, arising from co-eluting endogenous components of the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. chromatographyonline.com In the analysis of CEL, particularly in complex matrices like plasma, red blood cells, and food extracts, addressing matrix effects is critical for obtaining reliable data. rsc.orgrsc.org

The most effective and widely adopted strategy to compensate for matrix effects in CEL quantification is the use of a stable isotope-labeled internal standard (SIL-IS). nih.govchromatographyonline.com Deuterated CEL (e.g., carboxyethyl-L-lysine-d4) is an ideal internal standard as it co-elutes with the unlabeled CEL and experiences similar ionization suppression or enhancement, allowing for accurate correction of the signal. rsc.org

In addition to the use of SIL-IS, meticulous sample preparation is employed to minimize matrix interferences. This can include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction to remove the majority of interfering compounds before chromatographic separation. nih.govsemanticscholar.org The effectiveness of these strategies is demonstrated by studies reporting minimal matrix effects, often below the acceptable threshold of 15%, ensuring that the chromatographic signal is not significantly altered by the biological matrix. rsc.orgrsc.org For instance, one UPLC-MS/MS method for CEL in red blood cell storage solutions reported matrix effects of 8.99%. researchgate.net

Biological Implications and Mechanistic Research of N 6 1 Carboxyethyl L Lysine in Cellular and Animal Models

Interactions of CEL with the Receptor for Advanced Glycation End Products (RAGE)

N(6)-(1-carboxyethyl)-L-lysine (CEL) is an advanced glycation end product (AGE) that is formed through the non-enzymatic reaction of methylglyoxal (B44143) with lysine (B10760008) residues in proteins. caymanchem.com The interaction between CEL and the Receptor for Advanced Glycation End Products (RAGE) is a critical area of research, as this binding initiates a cascade of intracellular signaling events implicated in various pathological processes.

Ligand-Receptor Binding Dynamics of Protein-Bound CEL to RAGE

Protein-bound CEL, but not the free form of the compound, has been shown to bind to RAGE. caymanchem.com The binding of AGEs like CEL to RAGE is dependent on the recognition of specific structural motifs. The V-domain of RAGE contains a positively charged cavity where the CEL moiety can fit. nih.gov This interaction is further stabilized by contacts between the peptide backbone of the protein and the V-domain of the receptor. nih.gov This specific binding geometry helps to explain how RAGE can recognize proteins that have been modified by CEL. nih.gov The binding of ligands to RAGE can lead to receptor oligomerization, a process that is thought to be important for initiating downstream signaling. nih.gov

Downstream Intracellular Signaling Pathways Activated by CEL-RAGE Axis

The engagement of CEL with RAGE triggers the activation of several key intracellular signaling pathways, which in turn regulate a multitude of cellular processes including inflammation, proliferation, and migration. frontiersin.orgmdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

The binding of AGEs, including CEL, to RAGE is known to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. mdpi.comnih.gov This activation can occur through several downstream effectors. Research has shown that the RAGE-ligand interaction can lead to the activation of p38 MAPK and stress-activated protein kinases/c-Jun NH(2)-terminal kinase (SAPK/JNK). nih.govfrontiersin.org In some cellular contexts, such as colorectal cancer cells, the AGE-RAGE axis has been shown to increase the activity of both ERK and MAPK. nih.gov

Nuclear Factor-kappa B (NF-κB) Signaling Modulation

The activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a well-established consequence of RAGE engagement by its ligands. mdpi.commdpi.com When AGEs bind to RAGE, it initiates a signaling cascade that leads to the activation of NF-κB. mdpi.comnih.gov This activation involves the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing NF-κB to translocate to the nucleus and induce the transcription of target genes. mdpi.com These target genes include a variety of pro-inflammatory molecules. mdpi.com In some cell types, the RAGE-mediated activation of NF-κB has been shown to involve specific subunits, such as p65. mdpi.comnih.gov

Extracellular Signal-Regulated Kinase (ERK) Pathway Involvement

The Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling cascade, is also implicated in the cellular response to CEL-RAGE interaction. nih.govijbs.com Studies have demonstrated that the binding of AGEs to RAGE can lead to the phosphorylation and activation of ERK1/2. researchgate.net This activation can be blocked by inhibitors of receptor internalization, suggesting that the uptake of the AGE-RAGE complex is necessary for this signaling event. researchgate.net In osteosarcoma cells, the CML/RAGE axis has been shown to drive metastasis and cancer stemness through the ERK/NF-κB pathway. ijbs.com

Role of Soluble RAGE (sRAGE) as a Decoy Receptor in Research Models

Soluble RAGE (sRAGE) is a form of the receptor that lacks the transmembrane and intracellular signaling domains but retains the ability to bind ligands. mdpi.com It is thought to act as a decoy receptor, competitively binding to AGEs and other RAGE ligands, thereby preventing them from interacting with the full-length, cell-surface RAGE and activating downstream signaling. mdpi.comahajournals.org In research models, sRAGE has been used to investigate the role of the RAGE axis in various pathologies. For instance, administration of sRAGE has been shown to reduce ischemic injury in the heart and inhibit RAGE expression. ahajournals.org In human salivary gland cell lines, the extracellular domain of RAGE was found to inhibit RAGE expression and NF-κB translocation. nih.gov

Interactive Data Table: Key Research Findings on CEL-RAGE Interactions

| Finding | Cell/Animal Model | Key Pathway(s) Implicated | Reference(s) |

| Protein-bound CEL binds to RAGE | In vitro studies | - | caymanchem.com |

| CEL moiety fits into a positively charged cavity in the RAGE V-domain | Structural biology studies | - | nih.gov |

| AGE-RAGE interaction activates MAPK pathways | Colorectal cancer cells | MAPK/ERK | nih.gov |

| AGE-RAGE interaction activates NF-κB signaling | Various cell types | NF-κB | mdpi.comnih.gov |

| CML/RAGE axis drives metastasis via ERK/NF-κB | Osteosarcoma cells | ERK/NF-κB | ijbs.com |

| sRAGE acts as a decoy receptor, inhibiting RAGE signaling | Rat heart, human salivary gland cells | RAGE signaling, NF-κB | nih.govahajournals.org |

Cellular Responses to CEL Exposure in In Vitro Systems

In vitro studies have been instrumental in elucidating the specific cellular responses to CEL exposure. These controlled environments allow for the detailed examination of molecular pathways affected by this advanced glycation end product.

Impact on Adipocyte Function and Adipokine Expression in Obesity Models

Research indicates that CEL plays a significant role in the dysfunction of adipose tissue, particularly in the context of obesity. acs.org In obesity, there is a notable accumulation of CEL within adipose tissue. acs.orgahajournals.org This accumulation is linked to the dysregulation of adipokines, which are signaling molecules produced by fat cells that are crucial for metabolic homeostasis. researchgate.netmdpi.com Specifically, the interaction between CEL and the Receptor for Advanced Glycation End Products (RAGE) is a key mechanism that disrupts normal adipocyte function and contributes to obesity-related insulin (B600854) resistance. acs.orgmdpi.com Studies using human preadipocytes have shown that adipogenesis, the process of forming mature fat cells, is associated with increased levels of both CEL and RAGE. acs.org Furthermore, the presence of CEL can induce a pro-inflammatory state in adipocytes, leading to altered secretion of adipokines. acs.orgresearchgate.net

Effects on Neuronal Cell Function (e.g., Glutamate (B1630785) Uptake, S100B Secretion)

In the central nervous system, CEL has been shown to affect neuronal cell function. Studies utilizing rat hippocampal slices have demonstrated that CEL can decrease glutamate uptake and the secretion of S100B, a calcium-binding protein. caymanchem.combertin-bioreagent.com These effects on neurotransmission are noteworthy as they appear to occur independently of the RAGE receptor. caymanchem.combertin-bioreagent.com The reduction in glutamate uptake by CEL can contribute to neurotoxicity, a factor implicated in diabetic-related neurological complications. medchemexpress.com

Induction of Oxidative Stress and Inflammation at the Cellular Level

A fundamental cellular response to CEL is the induction of oxidative stress and inflammation. abcam.com The binding of CEL to its receptor, RAGE, activates intracellular signaling cascades that promote inflammatory responses. caymanchem.comabcam.com This AGE-RAGE interaction is a critical pathway through which CEL modifies cellular responses and protein expression, contributing to a state of chronic, low-grade inflammation often seen in various diseases. researchgate.netabcam.com The accumulation of CEL is considered a marker for oxidative stress. toukastress.jp

Modulation of Cellular Apoptosis and Damage Pathways

CEL is also implicated in the modulation of cellular apoptosis (programmed cell death) and other damage pathways. By binding to RAGE, CEL can trigger signaling pathways that influence cell proliferation and apoptosis. medchemexpress.com The formation of CEL and other AGEs can lead to the cross-linking of proteins, which alters their structure and function, ultimately contributing to cellular damage and denaturation. medchemexpress.comresearchgate.net

N(6)-(1-carboxyethyl)-L-lysine in Animal Models of Disease and Aging

Animal models have provided valuable insights into the in vivo consequences of CEL accumulation, particularly in the context of aging and age-related diseases.

Accumulation of CEL in Tissues During Aging Processes

The accumulation of CEL in various tissues is a hallmark of the aging process. nih.govcaymanchem.com Studies in mice have shown a significant, age-dependent increase in CEL levels in the cerebral cortex and hippocampus. nih.gov This accumulation is associated with mitochondrial dysfunction, a common feature of aging. nih.gov Research has also documented the accumulation of CEL in the heart and tendons of rats. researchgate.net Long-term caloric restriction has been found to decrease the levels of CEL in rat heart mitochondria, suggesting a potential intervention to mitigate its age-related accumulation. caymanchem.combertin-bioreagent.com Furthermore, CEL has been detected in the bone tissue of mice, with levels being significantly higher than in the lens, indicating that tissues with active metabolism and inflammatory reactions are prone to AGE accumulation. toukastress.jp

Mechanistic Studies of CEL in Models of Metabolic Dysregulation (e.g., Insulin Resistance)

N(6)-(1-carboxyethyl)-L-lysine (CEL) and its close structural analog, N(6)-(carboxymethyl)-L-lysine (CML), are advanced glycation end products (AGEs) that have been implicated in the pathogenesis of metabolic dysregulation, particularly insulin resistance. In animal models, the accumulation of these AGEs has been shown to disrupt normal metabolic processes.

Research has demonstrated that in obese subjects, the accumulation of CML in key metabolic tissues, such as adipose tissue, activates inflammatory signaling pathways. This activation is a contributing factor to obesity-related insulin resistance. Furthermore, studies on diabetic-model Goto-Kakizaki rats fed with free CML showed significantly increased fasting blood glucose and markers of insulin resistance. acs.org A long-term diet supplemented with CML has been shown to induce insulin resistance in mice, highlighting the direct impact of dietary AGEs on metabolic health.

The mechanism often involves the interaction of these AGEs with the Receptor for Advanced Glycation End Products (RAGE). This binding can trigger a cascade of intracellular events, including increased oxidative stress and inflammation, which are known to impair insulin signaling.

| Model System | Compound | Key Findings | Reference |

| Obese human subjects (tissue analysis) | CML | Accumulation in adipose tissue activates inflammatory signaling, contributing to insulin resistance. | |

| Diabetic Goto-Kakizaki rats | Free CML | Increased fasting blood glucose and insulin resistance markers after 8 weeks of a CML-supplemented diet. | acs.org |

| Mice | Dietary CML | Long-term CML diet induced insulin resistance. |

Role of CEL in Cardiovascular Remodeling in Animal Models

Animal studies have revealed a significant role for advanced glycation end products like CEL and CML in pathological cardiovascular remodeling. This process involves structural and functional changes in the heart muscle, often leading to heart failure.

In murine models, a diet rich in CML has been shown to promote adverse cardiac remodeling. The key pathological changes observed include myocardial fibrosis (the scarring of heart tissue), hypertrophy (the thickening of the heart muscle), and apoptosis (programmed cell death) of heart cells. These changes compromise the heart's ability to pump blood effectively. Long-term intake of high-dose free CML in rats on a high-fat diet led to a significant increase in CML accumulation in the heart. sci-hub.seresearchgate.net

The underlying mechanisms are thought to involve the activation of pro-fibrotic and pro-hypertrophic signaling pathways through RAGE activation, leading to increased expression of extracellular matrix proteins and myocyte growth.

| Model System | Compound | Observed Effects on the Heart | Reference |

| Mice | Dietary CML | Promotion of myocardial fibrosis, hypertrophy, and apoptosis. | |

| Rats on high-fat diet | Free CML | Significant accumulation of protein-bound CML in heart tissue. | sci-hub.seresearchgate.net |

Investigations into CEL's Contribution to Neurological Phenotypes in Animal Models

Investigations in animal models have begun to shed light on the contribution of CEL to neurological phenotypes, particularly in the context of neurodegenerative diseases. CEL, along with CML, has been identified as a significant AGE in the brain.

In a mouse model of Parkinsonism induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), α-synuclein, a protein central to Parkinson's disease pathology, was found to be co-localized with both CEL and CML in dopaminergic neurons. nih.gov This suggests that the glycation of α-synuclein by precursors of CEL and CML may play a role in the aggregation of this protein and the subsequent neurodegeneration. nih.gov Furthermore, research has shown that CEL is one of the most prevalent AGEs found on Lewy bodies, the protein aggregates characteristic of Parkinson's disease. nih.gov

Mechanistically, CEL has been shown to affect glutamate transport, reduce glutamate uptake, and impact neurotransmission in the nervous system, exhibiting neurotoxicity relevant to diabetic complications. medchemexpress.com This disruption of normal neuronal function can contribute to the neurological deficits observed in various conditions.

| Model System | Key Findings | Implication | Reference |

| MPTP-induced mouse model of Parkinsonism | Co-localization of CEL and CML with α-synuclein in dopaminergic neurons. | Potential role in α-synuclein aggregation and neurodegeneration. | nih.gov |

| General Neurological Studies | CEL affects glutamate transport and exhibits neurotoxicity. | Disruption of normal neurotransmission. | medchemexpress.com |

| Human Brain Tissue (Parkinson's Disease) | CEL is a prevalent AGE on Lewy bodies. | Implication in the formation of pathological protein aggregates. | nih.gov |

Impact of CEL on Renal Dysfunction in Animal Models

The accumulation of CEL and CML has been strongly linked to the development and progression of renal dysfunction, particularly in the context of diabetic nephropathy. Animal models have been instrumental in elucidating the pathological role of these AGEs in the kidneys.

Studies have shown that both plasma and kidney levels of CML are elevated in young spontaneously hypertensive rats, suggesting that early CML accumulation may contribute to the development of hypertension by inducing renal inflammation, even before significant glomerular dysfunction. nih.gov In diabetic rat models, CML has been strongly associated with glomerular sclerosis and tubular injury. nih.govmdpi.com The interaction between AGEs and RAGE in the kidney is known to exacerbate renal inflammation and fibrosis. nih.gov

In type 1 diabetic patients, plasma levels of both CML and CEL rise as the glomerular filtration rate (GFR) deteriorates, indicating a direct correlation with the severity of renal impairment. nih.gov Furthermore, long-term intake of high-dose free CML in rats resulted in a significant increase in protein-bound CML accumulation in the kidneys. sci-hub.se Treatment with L-lysine has been shown to ameliorate diabetic nephropathy in streptozotocin-induced diabetic rats, suggesting that targeting lysine-related pathways could be a therapeutic strategy. researchgate.net

| Model System/Study Population | Compound(s) | Key Findings | Reference |

| Young spontaneously hypertensive rats | CML | Elevated plasma and kidney CML levels, suggesting a role in early hypertension-related renal inflammation. | nih.gov |

| Diabetic rat models | CML | Associated with glomerular sclerosis and tubular injury. | nih.govmdpi.com |

| Type 1 diabetic patients | CML and CEL | Plasma levels increase with declining renal function (GFR). | nih.gov |

| Rats on a high-fat diet | Free CML | Increased accumulation of CML in the kidneys. | sci-hub.se |

| Streptozotocin-induced diabetic rats | L-lysine (treatment) | Ameliorated diabetic nephropathy. | researchgate.net |

Studies on CEL and Osteosarcoma Progression and Metastasis in Murine Models

Recent research has implicated AGEs, specifically the CEL analog CML, in the progression and metastasis of osteosarcoma, a highly aggressive bone cancer. Murine models have been pivotal in demonstrating this connection.

In a key study, while the subcutaneous growth of osteosarcoma tumors was not significantly affected by CML accumulation induced by streptozotocin, the metastasis of these tumors was notably enhanced in a tail vein injection model. bevital.nowikipedia.orgresearchgate.netnih.gov This suggests that CML primarily promotes the spread of cancer cells rather than the growth of the primary tumor.

The underlying mechanism involves the interaction of CML with its receptor, RAGE. This CML/RAGE signaling was found to drive cancer stemness and metastasis through the activation of the ERK/NFκB signaling pathway. bevital.nowikipedia.orgresearchgate.netnih.gov In cell culture models using human osteosarcoma cell lines (MG63 and U2OS), CML treatment enhanced tumor sphere formation, a characteristic of cancer stem cells, and induced migration and invasion abilities. bevital.nowikipedia.org These findings highlight a crucial role for the CML/RAGE axis in promoting the malignant phenotype of osteosarcoma.

| Model System | Compound | Effect on Osteosarcoma | Signaling Pathway | Reference |

| Murine tail vein injection model | CML | Enhanced tumor metastasis. | RAGE/ERK/NFκB | bevital.nowikipedia.orgresearchgate.netnih.gov |

| Murine subcutaneous tumor model | CML | No significant effect on primary tumor growth. | Not applicable | bevital.nowikipedia.orgresearchgate.net |

| Human osteosarcoma cell lines (MG63, U2OS) | CML | Enhanced tumor sphere formation, migration, and invasion. | RAGE/ERK/NFκB | bevital.nowikipedia.org |

The Link Between CEL and Gut Microbiota in Animal Studies

The interplay between dietary advanced glycation end products like CEL and the gut microbiota is an emerging area of research. Animal studies are beginning to unravel this complex relationship, suggesting a bidirectional influence.

Dietary intake of CML, the analog of CEL, has been shown to have an impact on the gut microbiota. While the specific changes in microbial composition are still being characterized, it is evident that the introduction of these compounds into the diet can alter the gut microbial ecosystem.

Conversely, there is evidence that the gut microbiota can metabolize CML. This suggests that the composition and metabolic activity of an individual's gut microbiota could influence the bioavailability and systemic effects of dietary AGEs. This interaction could potentially modulate the health risks associated with the consumption of foods high in CEL and CML.

Further research is needed to fully understand the specific microbial species involved and the functional consequences of this interaction on host health.

| Interaction | Key Finding | Implication |

| Dietary CML on Gut Microbiota | Can alter the composition of the gut microbial community. | Dietary AGEs may influence gut health and dysbiosis. |

| Gut Microbiota on CML | The microbiota is capable of metabolizing CML. | Individual differences in gut microbiota could affect the impact of dietary AGEs. |

Degradation and Elimination Pathways of N 6 1 Carboxyethyl L Lysine

Endogenous Metabolic Processing of CEL Adducts

Endogenously formed CEL, bound to proteins, undergoes proteolysis, releasing CEL as a free adduct. portlandpress.com This process is part of the natural turnover of proteins within cells. While the precise enzymatic pathways for the complete degradation of the CEL molecule within human cells are not fully elucidated, it is understood that once liberated, free CEL can enter circulation. portlandpress.com

The kidneys play a significant role in the elimination of circulating free AGEs, including CEL. rsc.org Studies in kidney transplant recipients have shown measurable levels of CEL in urine, indicating its excretion via this route. nih.govresearchgate.netnih.gov The concentration of CEL in plasma has been investigated as a potential biomarker for various conditions, though its independent association with cardiovascular disease remains a subject of further research. portlandpress.comnih.gov

Role of Gut Microbiota in the Degradation of Dietary CEL

A significant portion of dietary CEL is not absorbed in the small intestine and reaches the colon, where it becomes available for microbial metabolism. rsc.orgacs.org The gut microbiota possesses diverse enzymatic capabilities that allow for the degradation of complex molecules that are indigestible by the host. frontiersin.orgcsic.es

Research analogous to that on N(6)-carboxymethyl-L-lysine (CML), a structurally similar AGE, suggests that gut bacteria can metabolize these compounds. rsc.orgacs.org Studies have shown that certain gut bacteria can degrade CML, and it is hypothesized that similar pathways may exist for CEL. rsc.orgacs.org The degradation of lysine (B10760008) by gut microbiota can lead to the production of various metabolites, including short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, as well as other compounds such as cadaverine. frontiersin.orgmdpi.com

The specific bacterial species and enzymatic pathways involved in the direct degradation of CEL are an active area of research. It is proposed that the microbial metabolism of dietary AGEs like CEL could influence host health by altering the composition and metabolic output of the gut microbiome. rsc.org

Excretion Routes of CEL and Its Metabolites in Research Subjects

The primary routes for the excretion of CEL and its metabolites are through urine and feces. The contribution of each route can vary depending on whether the CEL is from endogenous sources or dietary intake.

Urinary excretion is a major pathway for the elimination of endogenously formed and absorbed dietary CEL. rsc.orgnih.govresearchgate.net Studies have quantified the 24-hour urinary excretion of CEL in various populations, including healthy individuals and kidney transplant recipients. nih.govresearchgate.netnih.gov For instance, in a study involving kidney transplant recipients, the median urinary excretion rate for CEL was documented, highlighting the kidney's role in its clearance. nih.gov

Fecal excretion is the primary route for the elimination of unabsorbed dietary CEL. researchgate.net Research on the related compound CML has shown that a substantial percentage of the ingested amount is excreted in the feces. researchgate.netdfg.de This suggests that a significant portion of dietary CEL also passes through the gastrointestinal tract without being absorbed and is eliminated in this manner.

The table below summarizes findings on the excretion of CEL and the analogous compound CML from various studies.

| Compound | Excretion Route | Key Findings in Research Subjects | Citations |

| N(6)-(1-carboxyethyl)-L-lysine (CEL) | Urine | Measurable levels are excreted in the urine of healthy individuals and kidney transplant recipients. Post-donation, a decrease in the 24-hour urinary excretion rate of CEL has been observed in kidney donors. | nih.govresearchgate.netnih.gov |

| N(6)-carboxymethyl-L-lysine (CML) | Feces | Represents a major route of excretion for dietary CML, with percentages ranging from 22% to 48% of intake. Fecal excretion is strongly influenced by dietary levels. | researchgate.netdfg.de |

| N(6)-carboxymethyl-L-lysine (CML) | Urine | A notable route for absorbed dietary CML, with excretion percentages ranging from 7% to 38%. Urinary elimination may become saturated at high dietary intakes. | researchgate.netdfg.de |

Research Strategies for Modulating N 6 1 Carboxyethyl L Lysine Levels and Activity

Dietary and Nutritional Interventions to Reduce CEL Accumulation

Dietary choices can significantly influence the accumulation of CEL in the body.

Role of Specific Dietary Components (e.g., Polyphenols) in Inhibiting CEL Formation

Polyphenols, which are abundant in many plant-based foods, are being investigated for their ability to inhibit the formation of AGEs. oup.comresearchgate.net Research indicates that certain polyphenols can inhibit the formation of CEL. mdpi.com

Mechanisms by which polyphenols may reduce AGE formation include:

Scavenging intermediate products in the AGE formation process. oup.com

Trapping reactive carbonyl species like methylglyoxal (B44143). researchgate.netmdpi.com

A study investigating the effects of four flavonoids (taxifolin, quercetin, (+)-catechin, and luteolin) on CEL formation in a methylglyoxal-lysine system found that (+)-catechin had the most significant inhibitory effect. mdpi.com The effectiveness of these flavonoids was influenced by their chemical structure, with hydroxylation at a specific position on the C-ring enhancing their inhibitory capacity. mdpi.com The study also noted that an alkaline environment improved the ability of these flavonoids to inhibit CEL formation. mdpi.com

Pharmacological Approaches Targeting CEL Formation or Activity

In addition to dietary strategies, researchers are exploring pharmacological interventions to target the formation and activity of CEL.

Development of Inhibitors for Methylglyoxal-Mediated Glycation

Given that CEL is a product of methylglyoxal-mediated glycation, developing inhibitors that target this process is a key pharmacological strategy. caymanchem.comnih.gov Research has shown that certain flavonoids can act as inhibitors of CEL formation by trapping methylglyoxal. mdpi.com This provides a basis for the development of more potent and specific pharmacological inhibitors.

Strategies Involving AGE-RAGE Axis Modulation in Preclinical Models

The interaction between advanced glycation end products (AGEs) and their receptor (RAGE) is a critical pathway in the development of various diseases. abcam.comnih.gov Protein-bound CEL is known to bind to RAGE. caymanchem.combertin-bioreagent.com Therefore, modulating the AGE-RAGE axis is a promising therapeutic strategy.

In preclinical studies, targeting RAGE has shown potential in reducing tumor growth and metastasis. nih.gov The AGE-RAGE axis is also implicated in inflammatory diseases, and modulating this pathway is a focus of therapeutic research. frontiersin.org

One strategy to modulate the AGE-RAGE axis is the use of soluble RAGE (sRAGE). frontiersin.org sRAGE acts as a decoy receptor, binding to AGEs in the circulation and preventing them from interacting with cell-surface RAGE. mdpi.commdpi.com This can block the downstream signaling that leads to inflammation and cellular damage. frontiersin.orgmdpi.com In preclinical models, the use of RAGE inhibitors has shown promise in mitigating the effects of AGEs. researchgate.net For instance, the RAGE inhibitor FPS-ZM1 has been used to modulate the HMGB1/RAGE axis in neonatal mouse cochlear explants. researchgate.net

Table 1: Research Findings on Modulating N(6)-(1-carboxyethyl)-L-lysine (CEL)

| Strategy | Specific Intervention | Observed Effect | Model System | Reference |

|---|---|---|---|---|

| Dietary Intervention | Caloric Restriction | Decreased CEL levels in heart mitochondria. | Rat | caymanchem.combertin-bioreagent.com |

| Dietary Intervention | Polyphenols ((+)-catechin) | Inhibited CEL formation by trapping methylglyoxal. | In vitro (methylglyoxal-lysine system) | mdpi.com |

| Pharmacological Approach | RAGE Inhibitor (FPS-ZM1) | Modulated the HMGB1/RAGE axis. | Neonatal mouse cochlear explants | researchgate.net |

| Pharmacological Approach | Soluble RAGE (sRAGE) | Acts as a decoy receptor, binding to AGEs. | Preclinical Models | frontiersin.orgmdpi.commdpi.com |

Anti-RAGE Antibody Research in Animal Models

Research in animal models has provided significant insights into the therapeutic potential of blocking the Receptor for Advanced Glycation End Products (RAGE), a key receptor for N(6)-(1-carboxyethyl)-L-lysine (CEL) and other advanced glycation end products (AGEs). The interaction between AGEs and RAGE is implicated in the pathogenesis of various diseases, particularly diabetic complications. mdpi.comacs.org

Studies utilizing anti-RAGE antibodies have demonstrated beneficial effects across different models of disease. In diabetic rats, the administration of an anti-RAGE antibody was shown to improve diabetic retinopathy. nih.gov The therapeutic effects were attributed to both hypoglycemic and anti-inflammatory mechanisms. nih.gov Specifically, the antibody treatment led to a reduction in retinal blood vessel diameter, and decreased levels of inflammatory markers such as TNF-α and vascular endothelial growth factor (VEGF). nih.gov

In a mouse model of obese type 2 diabetes (db/db mice), treatment with a neutralizing RAGE antibody attenuated the development of diabetic nephropathy. diabetesjournals.org The study reported reductions in kidney weight, glomerular volume, mesangial expansion, and urinary albumin excretion. diabetesjournals.org Notably, these renal protective effects were observed without any impact on blood glucose or insulin (B600854) levels, directly implicating the RAGE pathway in the progression of kidney damage in type 2 diabetes. diabetesjournals.org

Furthermore, research in a large animal model of diabetic peripheral artery disease (PAD) showed that a RAGE-blocking antibody improved hind limb muscle perfusion, angiogenesis, and collateral growth in response to arterial occlusion. ahajournals.org This suggests that blocking RAGE can counteract the impaired vascular response to hypoxia seen in diabetes. ahajournals.org The antibody was also found to reduce RAGE staining in the blood vessels of the non-occluded limb, indicating a systemic effect. ahajournals.org

The mechanisms underlying the protective effects of anti-RAGE antibodies involve the disruption of multiple pathological signaling pathways. RAGE activation by ligands like CEL triggers the generation of reactive oxygen species, increases vascular permeability, and promotes the release of pro-inflammatory cytokines. ahajournals.org By blocking this interaction, anti-RAGE antibodies can mitigate inflammation and cellular damage. mdpi.comnih.gov For instance, studies have shown that RAGE blockade can prevent the upregulation of inflammatory mediators and preserve cell morphology. mdpi.com

The development of humanized monoclonal anti-RAGE antibodies has shown success in animal models for conditions like sepsis, improving survival rates in mice. mdpi.com These findings underscore the potential of anti-RAGE antibody therapy as a targeted approach to combat the detrimental effects of CEL and other AGEs in a range of diseases. mdpi.comahajournals.org

| Animal Model | Disease/Condition | Key Findings | Reference |

|---|---|---|---|

| Diabetic Rats | Diabetic Retinopathy | Reduced retinal blood vessel dilation, decreased TNF-α and VEGF levels. | nih.gov |

| db/db Mice (Type 2 Diabetes) | Diabetic Nephropathy | Attenuated increases in kidney weight, glomerular volume, mesangial expansion, and urinary albumin excretion. | diabetesjournals.org |

| Large Animal Model (Diabetes) | Peripheral Artery Disease | Improved hind limb muscle perfusion, angiogenesis, and collateral growth. | ahajournals.org |

| BALB/c Mice | Sepsis | Improved survival rates with humanized anti-RAGE monoclonal antibodies. | mdpi.com |

| Mice (Type 1 and Type 2 Diabetes) | Diabetic Kidney Disease | Immunization with a RAGE "vaccine" attenuated pathological and functional indices of diabetic kidney disease. | mdpi.com |

Research on Compounds that Scavenge Dicarbonyl Precursors of CEL

A significant strategy to reduce the formation of N(6)-(1-carboxyethyl)-L-lysine (CEL) and other advanced glycation end products (AGEs) is to target their reactive dicarbonyl precursors, such as methylglyoxal (MGO) and glyoxal (B1671930) (GO). tandfonline.comresearchgate.netnih.gov A variety of compounds, known as dicarbonyl scavengers, have been investigated for their ability to trap these precursors, thereby preventing them from reacting with proteins to form AGEs. nih.govportlandpress.com

Aminoguanidine (B1677879) , one of the earliest and most studied dicarbonyl scavengers, functions by reacting with dicarbonyls like MGO, glyoxal, and 3-deoxyglucosone. nih.govscholars.direct In animal models of diabetes, aminoguanidine has been shown to inhibit the development of diabetic complications, including nephropathy and retinopathy. nih.govscholars.direct It demonstrated the ability to reduce albuminuria and renal vascular injury in diabetic rats. scholars.direct However, despite promising preclinical results, clinical trials in humans have yielded disappointing outcomes, and concerns about adverse effects have been raised. nih.govscholars.direct

Pyridoxamine (B1203002) , a vitamer of vitamin B6, is another well-researched dicarbonyl scavenger. diabetesjournals.orgmdpi.com It is thought to act through multiple mechanisms, including trapping reactive carbonyls, chelating metal ions, and scavenging reactive oxygen species. diabetesjournals.org Pyridoxamine has shown efficacy in inhibiting a range of diabetic vascular complications in animal models. diabetesjournals.org More lipophilic analogues of pyridoxamine, such as 5′-O-pentyl-pyridoxamine (PPM), have been developed to improve tissue distribution. acs.orgnih.gov PPM reacts with dicarbonyls much faster than lysine (B10760008) residues, effectively preventing their modification. nih.gov In a mouse model of familial hypercholesterolemia, PPM demonstrated atheroprotective effects, suggesting the therapeutic potential of potent dicarbonyl scavenging. nih.gov

Tenilsetam (B1200259) is another compound investigated for its dicarbonyl scavenging and metal-chelating properties. thieme-connect.com In a study on diabetic rats, long-term treatment with tenilsetam inhibited the formation of acellular capillaries, a hallmark of diabetic retinopathy, although it did not prevent pericyte loss. thieme-connect.com The effects of tenilsetam on endothelial cells appear to be dose-dependent. thieme-connect.com

LR-90 , a newer AGE inhibitor, is considered to be a dicarbonyl scavenger and a metal chelator. mdpi.comdiabetesjournals.org In vitro studies have suggested its inhibitory effects are stronger than those of aminoguanidine and pyridoxamine. mdpi.com Research in diabetic animal models indicated that LR-90 reduced acellular capillary numbers and pericyte loss, pointing to its potential for preventing diabetic retinopathy. mdpi.com LR-90 has also been shown to have antioxidant and anti-inflammatory properties, protecting against MGO-induced cytotoxicity in endothelial cells. researchgate.net

Other compounds with dicarbonyl scavenging activity have also been explored. Metformin , a widely used anti-diabetic drug, is thought to possess dicarbonyl scavenging properties in addition to its primary insulin-sensitizing effects. scholars.direct Natural compounds, such as those found in baijiu vinasse extract , have been shown to scavenge glyoxal and inhibit the formation of Nε-(carboxymethyl)lysine (CML), a related AGE, in food models. mdpi.com The active components are believed to be phenolic acids. mdpi.com

The development of effective dicarbonyl scavengers remains an active area of research, with a focus on creating more potent and specific agents with favorable safety profiles. nih.gov

| Compound | Mechanism/Key Feature | Research Findings in Animal/In Vitro Models | Reference |

|---|---|---|---|

| Aminoguanidine | Scavenges dicarbonyls such as glyoxal, MGO, and 3-deoxyglucosone. | Inhibited diabetic nephropathy and retinopathy in animal models. | nih.govscholars.direct |

| Pyridoxamine | Traps reactive carbonyls, chelates metal ions, scavenges reactive oxygen species. | Inhibited a wide range of diabetic vascular complications in animal models. | diabetesjournals.orgmdpi.com |

| 5′-O-pentyl-pyridoxamine (PPM) | Lipophilic analogue of pyridoxamine with potent dicarbonyl scavenging activity. | Showed atheroprotective effects in a mouse model of familial hypercholesterolemia. | nih.gov |

| Tenilsetam | Dicarbonyl scavenger and transition metal ion chelator. | Inhibited the formation of acellular capillaries in diabetic retinopathy in rats. | thieme-connect.com |

| LR-90 | Potent dicarbonyl scavenger and metal chelator. | Reduced acellular capillaries and pericyte loss in diabetic animal models; showed antioxidant and anti-apoptotic effects in endothelial cells. | mdpi.comresearchgate.net |

Future Directions and Emerging Research Areas for N 6 1 Carboxyethyl L Lysine

Elucidating Novel Biological Functions of CEL

While CEL is recognized as a marker for the accumulation of advanced glycation end products, its precise biological functions are still being unraveled. nih.govebi.ac.uk Research indicates that CEL, formed from the reaction of methylglyoxal (B44143) with lysine (B10760008) residues in proteins, plays a role in cellular signaling and can alter the function and lifespan of proteins. caymanchem.comabcam.com Its interaction with the Receptor for Advanced Glycation End Products (RAGE) can initiate signaling cascades contributing to inflammation and oxidative stress. abcam.com However, some studies suggest that CEL can also act independently of RAGE, for instance by decreasing glutamate (B1630785) uptake and secretion of S100B in rat hippocampal slices. caymanchem.com

Future investigations will likely focus on identifying new signaling pathways affected by CEL and understanding its role in the modification of specific proteins, such as extracellular matrix proteins and redox-sensitive cytoplasmic proteins. abcam.com The discovery that the bacterium Streptococcus lactis can produce N6-(1-carboxyethyl)lysine opens up avenues to explore its potential roles in microbial physiology and host-microbe interactions. nih.gov

Advanced Omics Approaches in CEL Research (e.g., Proteomics, Metabolomics)

The application of "omics" technologies is set to revolutionize our understanding of CEL's impact at a systemic level. Proteomics and metabolomics, in particular, offer powerful tools to identify the full spectrum of proteins modified by CEL and to map the metabolic pathways influenced by its presence.

Metabolomics studies have already begun to include CEL in panels for investigating cardiometabolic health, recognizing it as a key AGE formed from methylglyoxal and lysine, particularly under hyperglycemic conditions. bevital.no The NIH Metabolomics Workbench also lists N(6)-(1-carboxyethyl)-L-lysine in its database, indicating its relevance in metabolic studies. metabolomicsworkbench.org Future proteomics research will likely focus on identifying specific protein sites modified by CEL and understanding how these modifications alter protein function and contribute to disease pathogenesis, building on the knowledge that CEL can influence the assembly and function of protein complexes. abcam.com

Table 1: Omics Approaches in CEL Research

| Omics Discipline | Application in CEL Research | Potential Insights |

| Proteomics | Identification and quantification of CEL-modified proteins. | Understanding which proteins are most susceptible to CEL modification and how this impacts their function and downstream cellular processes. |

| Metabolomics | Measurement of CEL levels in biological fluids and tissues as part of broader metabolic profiling. | Correlating CEL levels with other metabolites to understand its role in metabolic dysregulation and disease. bevital.no |

Development of Innovative Methodologies for In Situ CEL Detection

The ability to detect and quantify CEL directly within tissues and cells (in situ) is crucial for understanding its spatial and temporal dynamics in biological systems. Current methods often rely on techniques like ELISA and mass spectrometry, which require tissue homogenization. abcam.comnih.gov

Future research will likely focus on developing non-invasive or minimally invasive techniques for in situ CEL detection. This could involve the development of novel molecular probes or imaging agents that specifically bind to CEL, allowing for its visualization using advanced microscopy techniques. Such methods would provide invaluable insights into the localized accumulation of CEL in specific cell types and tissues, and how this correlates with pathological changes.

Interdisciplinary Research Integrating Food Science and Biomedical Science on CEL

CEL is not only formed endogenously but is also present in foods, particularly those subjected to thermal processing. frontiersin.orgmdpi.com The Maillard reaction, responsible for the browning and flavor development in cooked foods, also generates AGEs like CEL. mdpi.combevital.no This highlights the need for a collaborative approach between food and biomedical sciences to fully comprehend the implications of dietary CEL.

Interdisciplinary research will be essential to:

Quantify CEL in various food products: Studies have already begun to measure CEL content in foods like Pacific oysters and plant-based meat analogs. frontiersin.orgnih.gov Expanding this research to a wider range of food items is crucial.

Understand the bioavailability and metabolic fate of dietary CEL: Research is needed to determine how much of the CEL consumed from food is absorbed and how it contributes to the body's total AGE pool.

Investigate the health effects of dietary CEL: Differentiating the effects of endogenously formed CEL from that ingested through the diet is a key challenge.

Table 2: Research Findings on CEL in Food Science

| Food Product | Processing Method | Key Findings on CEL | Reference |

| Pacific Oyster | Steaming, Boiling, Sous Vide, Sterilizing | Sous vide treatment at 70°C resulted in lower CEL levels compared to other methods. | frontiersin.org |

| Plant-Based Meat Analogs | Commercial Processing | CEL content ranged from 25.21–86.23 mg/kg. | nih.gov |

| Fish Myofibrillar Proteins | Heating with Glucose | CEL levels were higher than CML levels in the heated model system. | mdpi.com |

| Antler Velvet | Freeze-drying, Boiling, etc. | Boiling significantly increased CEL content compared to other processing methods. | nih.gov |

By bridging the gap between food science and biomedical research, scientists can develop strategies to mitigate CEL formation in foods and provide evidence-based dietary recommendations to minimize exposure and potentially reduce the risk of associated chronic diseases.

Q & A

Q. What analytical methods are most effective for quantifying CEL in protein-rich biological samples, and how do their sensitivities compare?

High-performance liquid chromatography (HPLC) coupled with fluorescence detection and liquid chromatography-mass spectrometry (LC-MS) are widely used. LC-MS offers higher specificity for distinguishing CEL from structurally similar AGEs like carboxymethyllysine (CML), with detection limits as low as 0.1 pmol/mg protein . Sample preparation should include enzymatic hydrolysis to release protein-bound CEL, followed by solid-phase extraction to reduce matrix interference .

Q. How do researchers validate the specificity of antibodies used in ELISA-based CEL detection?

Validation involves cross-reactivity testing against other AGEs (e.g., CML, methylglyoxal-derived hydroimidazolones) and confirmation via competitive inhibition assays. Western blotting with purified CEL-modified proteins is recommended to confirm antibody specificity . Parallel LC-MS analysis of the same samples can further validate quantitative accuracy .

Q. What in vitro models are suitable for studying CEL formation under hyperglycemic conditions?

Bovine serum albumin (BSA) or collagen incubated with glucose or methylglyoxal at physiological pH (7.4) and temperature (37°C) is a standard model. Kinetic studies require sampling at intervals (e.g., 1–4 weeks) to monitor time-dependent accumulation via HPLC or immunoassays . Control experiments with aminoguanidine (an AGE inhibitor) are critical to confirm glycation-specific pathways .

Advanced Research Questions

Q. How can conflicting reports on CEL’s role in oxidative stress be systematically addressed?

Discrepancies often arise from differences in model systems (e.g., cell-free vs. cellular assays) or AGE preparation methods. Researchers should:

- Compare CEL’s effects in isolated mitochondrial preparations versus whole-cell assays to isolate subcellular mechanisms .

- Use ROS-sensitive fluorescent probes (e.g., DCFDA) alongside antioxidant knockdown (e.g., siRNA for SOD2) to clarify CEL’s direct vs. indirect oxidative effects .

- Meta-analyze existing data to identify dose- and context-dependent trends .

Q. What strategies optimize the synthesis of stereochemically pure CEL for mechanistic studies?

Chemical synthesis involves reacting L-lysine with 3-deoxyglucosone under controlled pH (7.5–8.0) and nitrogen atmosphere to minimize oxidation byproducts. Diastereomer separation requires chiral HPLC columns (e.g., Chirobiotic T) or enzymatic resolution using specific proteases . Purity should be confirmed via H-NMR (e.g., δ 1.4 ppm for carboxyethyl protons) and high-resolution MS .

Q. How do researchers design in vivo studies to distinguish CEL-specific effects from those of other AGEs in diabetic complications?

- Use transgenic mice lacking RAGE or other AGE receptors to isolate CEL-specific signaling .

- Employ isotopic labeling (e.g., C-lysine) to track CEL incorporation into tissues via nanoSIMS imaging .

- Combine proteomic profiling of CEL-modified proteins with pathway analysis (e.g., KEGG) to identify unique molecular targets .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing CEL’s dose-response effects in heterogeneous cell populations?

Non-linear regression models (e.g., log-logistic curves) are suitable for dose-response data. For heterogeneous data, mixed-effects models or bootstrapping can account for variability between biological replicates. Principal component analysis (PCA) is useful for integrating multi-omics datasets (e.g., proteomics and transcriptomics) .

Q. How should researchers address reproducibility challenges in CEL-induced cellular assays?

- Standardize AGE preparation protocols (e.g., dialysis steps to remove unreacted precursors) .

- Include internal controls (e.g., glycated vs. non-glycated BSA) in each experiment.

- Pre-screen cell lines for baseline RAGE expression via flow cytometry .

Data Interpretation and Reporting

Q. What criteria should guide the selection of primary literature for meta-analyses on CEL’s pathophysiological roles?

Prioritize studies that:

Q. How can researchers reconcile discrepancies between in vitro and in vivo findings on CEL’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.